molecular formula C14H15N3O4 B2429988 N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1396747-69-5

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2429988
CAS No.: 1396747-69-5
M. Wt: 289.291
InChI Key: DCFRGZUTJPKBKH-UHFFFAOYSA-N
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Description

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative designed for research applications. Its molecular structure incorporates two pharmaceutically significant motifs: an isoxazole ring and a 3-hydroxy-3-phenylpropyl chain. The isoxazole ring is a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of biological activities in numerous approved drugs and investigational compounds . Research into isoxazole-containing molecules has shown their potential in developing novel therapies with antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making this heterocycle a valuable template for drug discovery efforts . The 3-hydroxy-3-phenylpropyl moiety is a propanolamine-derived structure, a feature present in various biologically active compounds reported in scientific literature . This specific combination of functional groups in this compound makes it a compound of interest for exploring new chemical entities, particularly in the fields of medicinal chemistry and pharmacology. Researchers can utilize this molecule as a key intermediate or building block for the synthesis of more complex hybrid molecules, or as a core structure for screening in various biological assays. The molecular hybridization strategy, which combines these distinct pharmacophores, is a powerful approach in modern drug discovery for generating compounds with enhanced or multi-targeted activity . This product is intended for research and development purposes in a controlled laboratory environment. It is provided as a solid and should be stored under appropriate conditions as per the safety data sheet. For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c18-11(10-4-2-1-3-5-10)6-8-15-13(19)14(20)16-12-7-9-21-17-12/h1-5,7,9,11,18H,6,8H2,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFRGZUTJPKBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 1396747-69-5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
CAS Number 1396747-69-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The compound's structural features suggest potential interactions with proteins involved in metabolic processes and signal transduction.

Biological Activities

  • Antioxidant Activity
    • Preliminary studies indicate that compounds structurally related to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
  • Antiplatelet Activity
    • Research has shown that related compounds can inhibit platelet aggregation, suggesting a potential therapeutic application in cardiovascular diseases . This activity is particularly relevant for conditions where platelet aggregation contributes to thrombus formation.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies have demonstrated that certain derivatives of this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent. The cytotoxicity may be mediated through apoptosis or necrosis pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Antioxidant Activity : A series of analogues were synthesized to evaluate their antioxidant capacity using the DPPH assay. Some compounds showed antioxidant activities significantly higher than ascorbic acid, highlighting the potential of this class of compounds in therapeutic applications against oxidative stress-related conditions .
  • Platelet Aggregation Inhibition : In a comparative study, several derivatives were tested for their ability to inhibit arachidonic acid-induced platelet aggregation. Some analogues exhibited up to 16-fold greater activity than aspirin, suggesting a promising avenue for developing new antiplatelet agents .

Scientific Research Applications

Antioxidant Activity

Research indicates that N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide exhibits significant antioxidant properties. These properties are attributed to its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases.

Antiplatelet Activity

Studies have shown that this compound can inhibit platelet aggregation, suggesting its potential use in preventing thrombotic disorders. The mechanism involves modulation of signaling pathways associated with platelet activation.

Cytotoxicity Against Cancer Cells

The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant activity of various compounds, this compound was found to exhibit a significant reduction in reactive oxygen species (ROS) levels in vitro. The results indicated that the compound could be effective in mitigating oxidative damage in cellular models.

Case Study 2: Anticancer Potential

A recent investigation into the cytotoxic effects of this compound revealed that it significantly inhibited the growth of multiple cancer cell lines, including breast and lung cancer cells. The study reported a dose-dependent response, with IC50 values indicating substantial potency compared to standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Coupling of 3-hydroxy-3-phenylpropylamine with oxalyl chloride to form the oxalamide backbone.
  • Step 2 : Introduction of the isoxazole moiety via nucleophilic substitution or condensation reactions.
  • Optimization : Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) are adjusted to enhance yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the oxalamide and isoxazole groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (289.29 g/mol) and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility and stability be assessed under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in solvents (DMSO, ethanol, water) using dynamic light scattering (DLS) or UV-Vis spectroscopy.
  • Stability : Accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products. Evidence suggests moderate solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can contradictions between antioxidant and cytotoxic activities be resolved?

  • Methodological Answer :

  • Dose-Response Studies : Establish concentration thresholds for antioxidant (e.g., DPPH radical scavenging) vs. cytotoxic (MTT assay) effects.
  • Pathway Analysis : Use RNA-seq or proteomics to identify divergent pathways (e.g., Nrf2 for antioxidant activity vs. caspase-3 for apoptosis).
  • Structural Analog Comparison : Test derivatives lacking the hydroxy-phenyl group to isolate cytotoxic mechanisms .

Q. What computational methods predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Autodock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase for antiplatelet activity).
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER).
  • QSAR Models : Corolate substituent effects (e.g., isoxazole electronegativity) with bioactivity .

Q. What strategies improve bioavailability and pharmacokinetics?

  • Methodological Answer :

  • Prodrug Design : Esterify the hydroxy group to enhance membrane permeability.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release in in vivo models.
  • Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots for structural shielding .

Q. How do structural modifications influence enzyme selectivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with fluorinated phenyl rings or substituted isoxazoles.
  • Enzyme Inhibition Assays : Compare IC₅₀ values against COX-1/2 or P450 isoforms.
  • Crystallography : Resolve co-crystal structures with target enzymes to guide rational design .

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